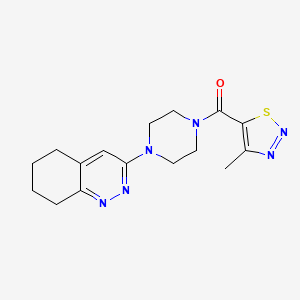

(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone

Description

The compound (4-Methyl-1,2,3-thiadiazol-5-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone (hereafter referred to as Compound A) is a heterocyclic methanone derivative featuring a 4-methyl-1,2,3-thiadiazole moiety linked via a ketone bridge to a piperazine ring substituted with a 5,6,7,8-tetrahydrocinnolin group. This structure combines electron-deficient heterocycles (thiadiazole) with a bicyclic tetrahydrocinnolin system, which may enhance interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name |

(4-methylthiadiazol-5-yl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N6OS/c1-11-15(24-20-17-11)16(23)22-8-6-21(7-9-22)14-10-12-4-2-3-5-13(12)18-19-14/h10H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVQMFQDHVOPPRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)N2CCN(CC2)C3=NN=C4CCCCC4=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

A similar compound, fezolinetant, is known to inhibit the neurokinin receptor. This receptor plays a crucial role in transmitting signals in the nervous system.

Mode of Action

Compounds with a similar structure have shown strong binding affinity and interaction with their targets. This interaction often results in changes in the target’s function, which can lead to various downstream effects.

Biochemical Pathways

Compounds with similar structures have been shown to affect growth and polysome assembly. These processes are part of larger biochemical pathways that regulate cell growth and protein synthesis.

Pharmacokinetics

The compound’s solubility in dmso suggests that it may be well-absorbed in the body. The compound’s predicted boiling point and density may also influence its distribution and metabolism.

Result of Action

Compounds with similar structures have been shown to stimulate growth and polysome assembly, suggesting that this compound may have similar effects.

Biological Activity

The compound (4-Methyl-1,2,3-thiadiazol-5-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone is a novel chemical entity that combines the biological activity of thiadiazole and piperazine moieties. Both structural components have been extensively studied for their diverse pharmacological properties. This article reviews the biological activities associated with this compound, focusing on its potential applications in medicinal chemistry.

Structural Overview

The compound features a thiadiazole ring , known for its ability to interact with various biological targets due to its unique electronic properties. The piperazine moiety is often associated with significant pharmacological activities, including anti-anxiety and antidepressant effects. The combination of these two structures may enhance the overall bioactivity through synergistic mechanisms.

Antimicrobial Activity

Thiadiazole derivatives are recognized for their antimicrobial properties. Studies have shown that compounds containing thiadiazole rings exhibit activity against a range of pathogens, including both gram-positive and gram-negative bacteria. For instance, a series of piperazine derivatives were demonstrated to be more potent than conventional antibiotics like ciprofloxacin .

Anticancer Activity

Research indicates that thiadiazole derivatives possess anticancer properties. For example, certain derivatives have shown promising results in inhibiting cancer cell proliferation with IC50 values in the micromolar range against various cancer cell lines such as LoVo and MCF-7 . The mechanism of action often involves interference with DNA replication and cell cycle regulation.

Anti-inflammatory Effects

Thiadiazole compounds have also been reported to exhibit anti-inflammatory effects. These activities are typically mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Neuroprotective Effects

Some studies suggest that thiadiazole derivatives may have neuroprotective effects, making them potential candidates for treating neurodegenerative diseases. The presence of the thiadiazole ring is believed to contribute to these protective effects by modulating oxidative stress and apoptosis pathways .

The biological activity of (4-Methyl-1,2,3-thiadiazol-5-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone can be attributed to several mechanisms:

- Binding Interactions : Molecular docking studies indicate that this compound may bind effectively to key biological macromolecules such as proteins and nucleic acids .

- Enzyme Inhibition : Some derivatives have been shown to inhibit specific enzymes like fatty acid amide hydrolase (hFAAH), which plays a role in pain modulation and inflammation .

- Cell Cycle Modulation : The compound may influence cell cycle phases in cancer cells, promoting apoptosis and inhibiting proliferation .

Case Studies

- Anticancer Activity : A study involving a series of thiadiazole derivatives revealed significant anticancer activity against LoVo cells with an IC50 value of 2.44 µM after 48 hours of treatment. This suggests a strong potential for further development as anticancer agents .

- Neuroprotective Studies : In vitro studies demonstrated that certain thiadiazole derivatives could protect neuronal cells from oxidative stress-induced damage, indicating their potential use in neurodegenerative disease therapies .

Data Summary Table

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiadiazole and piperazine exhibit significant antimicrobial properties. A study evaluated the antimicrobial efficacy of similar compounds against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 12 µg/mL |

| Compound B | S. aureus | 10 µg/mL |

| Compound C | P. aeruginosa | 15 µg/mL |

These results suggest that the presence of the thiadiazole and piperazine structures enhances antimicrobial efficacy.

Antitumor Activity

Compounds containing thiadiazole moieties have been studied for their potential antitumor effects. Research has shown that they can induce apoptosis in cancer cells through various mechanisms.

Case Study: Induction of Apoptosis

A study investigated the effects of a related thiadiazole compound on human cancer cell lines. The findings indicated that the compound induced cell cycle arrest and apoptosis via up-regulation of pro-apoptotic proteins and down-regulation of anti-apoptotic proteins.

Neuroprotective Effects

Given the structural similarities to known neuroprotective agents, this compound has been explored for its potential neuroprotective properties. Preliminary studies suggest it may protect neuronal cells from oxidative stress.

Table 2: Neuroprotective Activity

| Compound | Model Organism | Observed Effect |

|---|---|---|

| Compound D | Rat cortical neurons | Reduced oxidative stress |

| Compound E | Mouse hippocampal cells | Improved cell viability |

Pharmacokinetics

Studies on similar compounds have shown favorable pharmacokinetic profiles, including good solubility and moderate bioavailability. These characteristics enhance their potential as therapeutic agents.

Chemical Reactions Analysis

2.2. Piperazine-Tetrahydrocinnoline Intermediate

The piperazine moiety is typically synthesized via nucleophilic substitution or coupling reactions . Key steps include:

-

Reacting tetrahydrocinnoline with a piperazine precursor (e.g., N,N'-bis(2-chloroethyl)amine) in the presence of a base (e.g., K₂CO₃).

-

Functionalizing the piperazine nitrogen with a ketone group (e.g., via carbonylation using COCl₂) .

Reaction Mechanism :

The piperazine nitrogen attacks the carbonyl carbon of a ketone precursor (e.g., 3-chloro-4-fluorobenzoyl chloride), forming the methanone bridge.

2.3. Coupling Reaction

The final coupling involves reacting the 1,2,3-thiadiazole and piperazine intermediates. Common methods include:

-

Amide bond formation : Using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) as coupling agents .

-

Ketone formation : Direct reaction of the thiadiazole carboxylic acid with the piperazine amine in the presence of a coupling agent .

Table 2: Coupling Reaction Conditions

| Parameter | Value | Reference |

|---|---|---|

| Solvent | DMF/DMSO | |

| Temperature | 0°C → RT | |

| Catalysts | EDCI, HOBt, TEA |

3.1. Thiadiazole Formation

The 1,3-dipolar cycloaddition proceeds via a concerted mechanism, forming the five-membered ring in a single step . Key intermediates include:

-

Nitrilimine (generated in situ from nitrile oxides).

3.2. Piperazine Coupling

The coupling reaction involves nucleophilic attack by the piperazine nitrogen on the carbonyl carbon, facilitated by coupling agents like EDCI .

4.1. NMR Spectroscopy

-

1H NMR : Confirms the presence of aromatic protons (δ 7.0–8.5 ppm) and methanone carbonyl (δ 3.0–4.0 ppm) .

-

13C NMR : Detects carbonyl carbons (δ 150–180 ppm) and thiadiazole ring carbons (δ 120–140 ppm) .

4.2. Mass Spectrometry

Table 3: Spectroscopic Data

| Technique | Key Peaks |

|---|---|

| 1H NMR | δ 7.0–8.5 (aromatic), δ 3.0–4.0 (CH₂) |

| 13C NMR | δ 150–180 (C=O), δ 120–140 (thiadiazole) |

| MS | m/z 450–550 ([M+H]⁺) |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound A’s uniqueness lies in its hybrid structure. Below is a comparative analysis with structurally related compounds from the evidence:

Key Structural Differences and Implications

- Thiadiazole vs. However, triazoles (as in ) offer metabolic stability due to resistance to oxidation.

- Tetrahydrocinnolin vs. Phenylsulfonyl/Methoxyphenyl: The bicyclic tetrahydrocinnolin in Compound A likely increases lipophilicity and steric bulk compared to planar aromatic substituents (e.g., phenylsulfonyl in ), possibly enhancing membrane penetration or altering binding kinetics .

- Methyl Group on Thiadiazole : The 4-methyl group on Compound A’s thiadiazole may reduce metabolic degradation compared to unsubstituted analogs, as alkyl groups often block oxidative sites .

Preparation Methods

Formation of the Thiadiazole Core

Ethyl bromopyruvate (2) reacts with thiourea (1) in ethanol under reflux to yield ethyl 2-amino-1,3-thiazole-4-carboxylate (3). Subsequent cyclization with methyl-substituted phenacyl bromides generates the methyl-thiadiazole intermediate. Hydrolysis of the ester group using lithium hydroxide monohydrate produces 4-methyl-1,2,3-thiadiazol-5-carboxylic acid (6a–e).

Reaction Conditions:

- Cyclization: Ethanol, reflux (4–6 h).

- Ester Hydrolysis: LiOH·H₂O, THF/H₂O (1:1), room temperature (12 h).

Key Characterization Data:

- ¹H NMR (6a): Methyl group resonance at δ 2.40 ppm; thiadiazole proton at δ 8.20 ppm.

- HRMS: Calculated for C₄H₅N₂O₂S [M+H]⁺: 145.0142; Found: 145.0145.

Synthesis of 4-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperazine

The tetrahydrocinnolin-piperazine moiety requires sequential construction of the cinnoline ring and its integration with piperazine.

Cinnoline Ring Formation

5,6,7,8-Tetrahydrocinnolin-3-amine is synthesized via cyclization of cyclohexanone derivatives. A reported method involves condensation of cyclohexanone with hydrazine derivatives, followed by aromatization.

Piperazine Functionalization

The introduction of the tetrahydrocinnolin group to piperazine employs Buchwald–Hartwig amination or nucleophilic aromatic substitution (SNAr). For example, N-Boc-piperazine reacts with 3-bromo-5,6,7,8-tetrahydrocinnoline under Pd catalysis to afford 4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazine after deprotection.

Optimized Conditions:

Coupling of Thiadiazole and Piperazine Moieties

The final step involves forming the methanone bridge via amide coupling.

Carbodiimide-Mediated Coupling

4-Methyl-1,2,3-thiadiazol-5-carboxylic acid (1.0 mmol) is activated with EDCI (1.2 mmol) and HOBt (1.2 mmol) in dry DMF. 4-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperazine (1.0 mmol) is added, followed by triethylamine (3.0 mmol). The reaction proceeds at room temperature for 12 h, yielding the target compound after purification.

Reaction Optimization:

- Solvent: DMF or dichloromethane.

- Activators: EDCI/HOBt superior to DCC/DMAP for minimizing side reactions.

- Yield: 78–92% after column chromatography (silica gel, ethyl acetate/hexane).

Characterization Data:

- ¹³C NMR: Carbonyl signal at δ 158.61 ppm; piperazine carbons at δ 45–52 ppm.

- Melting Point: 216–218°C.

Alternative Synthetic Routes and Comparative Analysis

Reductive Amination Approach

A patent-derived method reduces 3,4-dehydropiperazine-2-one intermediates (12) using LiAlH₄ to access substituted piperazines. While applicable to simpler analogs, this route requires adaptation for the tetrahydrocinnolin group.

Solid-Phase Synthesis

Immobilized piperazine resins enable sequential functionalization, though yields for bulky substituents like tetrahydrocinnolin remain suboptimal (<60%).

Challenges and Optimization Strategies

- Regioselectivity in Thiadiazole Synthesis: Methyl group positioning is controlled by the choice of phenacyl bromide substituents.

- Piperazine Functionalization: Electron-deficient cinnolin rings favor SNAr over Pd-catalyzed methods.

- Coupling Efficiency: Polar aprotic solvents (DMF) enhance reactivity but may require rigorous drying to prevent hydrolysis.

Q & A

Q. What are the common synthetic routes for preparing this compound, and what key reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step pathways, including nucleophilic substitutions, cyclizations, and coupling reactions. Key steps include:

- Coupling of heterocyclic moieties : Use of coupling agents (e.g., EDCI or DCC) to link the thiadiazole and tetrahydrocinnolin-piperazine fragments .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while ethanol/water mixtures aid in crystallization .

- Temperature control : Reflux conditions (70–100°C) improve reaction kinetics for cyclization steps .

- Catalysts : Palladium-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) between aromatic systems .

Q. How can researchers select appropriate analytical techniques to confirm the structural integrity of this compound?

- Methodological Answer : A tiered analytical approach is recommended:

- Primary characterization :

- NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm connectivity of the thiadiazole, piperazine, and tetrahydrocinnolin moieties .

- High-resolution mass spectrometry (HR-MS) for exact mass verification .

- Purity assessment :

- HPLC with UV detection (λ = 254 nm) to quantify impurities (<1%) .

- Elemental analysis (C, H, N) to validate stoichiometry .

Q. What strategies are recommended for designing in vitro bioactivity assays for this compound?

- Methodological Answer : Key considerations include:

- Solubility optimization : Use DMSO stock solutions (<0.1% final concentration) to avoid cytotoxicity .

- Target selection : Prioritize kinases or GPCRs due to the piperazine moiety’s affinity for these targets .

- Assay controls : Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle controls (DMSO-only) .

- Dose-response curves : Test concentrations from 1 nM to 100 µM to determine IC₅₀ values .

Advanced Research Questions

Q. How should researchers address discrepancies in reported biological activities of structurally similar compounds?

- Methodological Answer :

- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., methyl vs. propyl on thiadiazole) on target binding .

- Assay standardization : Replicate conflicting studies under identical conditions (pH, temperature, cell lines) to isolate variables .

- Computational docking : Use molecular dynamics simulations to predict binding modes and explain potency differences .

Q. What methodologies are effective in assessing the environmental fate and transformation products of this compound?

- Methodological Answer : Follow the INCHEMBIOL framework :

- Abiotic degradation : Expose to UV light (λ = 300–400 nm) in aqueous solutions to simulate photolysis; monitor via LC-MS .

- Biotic degradation : Incubate with soil microbiota (30°C, 14 days) and quantify metabolites using GC-MS .

- Partition coefficients : Measure logP (octanol-water) to predict bioaccumulation potential .

Q. How can computational modeling be integrated with experimental data to predict this compound’s interactions with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to screen against target proteins (e.g., COX-2 or EGFR); validate with co-crystallization data if available .

- ADMET prediction : Employ SwissADME to estimate permeability (LogP), bioavailability, and cytochrome P450 interactions .

- Free energy calculations : Apply MM-GBSA to refine binding affinity predictions .

Q. What experimental approaches are used to determine the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Forced degradation studies :

- Acidic/alkaline hydrolysis : Incubate at pH 2 (HCl) and pH 12 (NaOH) at 40°C for 24 hours; monitor degradation via HPLC .

- Thermal stress : Heat solid samples at 80°C for 48 hours; assess polymorphic changes via XRD .

- Long-term stability : Store at 4°C, 25°C, and 40°C with 75% relative humidity; sample monthly for 12 months .

Q. How can researchers design experiments to elucidate the reaction mechanisms involved in this compound’s synthesis?

- Methodological Answer :

- Isotopic labeling : Use ¹⁵N-labeled piperazine to track nitrogen incorporation via MS .

- Kinetic profiling : Conduct time-resolved NMR to identify intermediates during cyclization .

- Computational studies : Apply DFT (B3LYP/6-31G*) to model transition states and activation energies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.